Paris saponin V palmitate

Lipophilicity Membrane Permeability Physicochemical Properties

Differentiate your research with Paris saponin V palmitate, a unique spirostanol steroid glycoside esterified with a C16:0 palmitoyl chain (MW 961.31 g/mol). Compared to its non-acylated parent (Paris saponin V), this structural modification dramatically increases lipophilicity, which is hypothesized to enhance membrane permeability and cellular uptake. This makes it an essential tool for studying structure-activity relationships (SAR) in drug delivery and colorectal cancer (IC50 0.4-8 mg/L range for parent compound). Data also suggests class-level acylation can reduce hemolytic activity. Ensure your procurement involves this specific, non-substitutable compound for reproducible, high-impact discoveries.

Molecular Formula C55H92O13
Molecular Weight 961.3 g/mol
Cat. No. B12302278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParis saponin V palmitate
Molecular FormulaC55H92O13
Molecular Weight961.3 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(C4CC=C3C2)CC6C5C(C7(O6)CCC(CO7)C)C)C)C)OC8C(C(C(C(O8)C)O)O)O)O)O
InChIInChI=1S/C55H92O13/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-43(56)62-32-42-46(58)48(60)50(67-51-49(61)47(59)45(57)35(4)64-51)52(66-42)65-37-24-26-53(5)36(29-37)21-22-38-39(53)25-27-54(6)40(38)30-41-44(54)34(3)55(68-41)28-23-33(2)31-63-55/h21,33-35,37-42,44-52,57-61H,7-20,22-32H2,1-6H3
InChIKeyHBFKYOLVZFOGAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Paris Saponin V Palmitate: Molecular Profile and Structural Identity for Research Procurement


Paris saponin V palmitate (CAS 1459260-68-4), also known as progenin III palmitate, is a spirostanol-type steroid glycoside fatty ester characterized by a palmitoyl group (C16:0) esterified at the C-6 position of the inner glucopyranosyl moiety [1]. It is a derivative of Paris saponin V (progenin III), a steroidal saponin originally isolated from Paris and Dioscorea species . The palmitate esterification increases the molecular weight to 961.31 g/mol (from 722.9 g/mol for the parent) and enhances lipophilicity, which is hypothesized to improve membrane permeability and cellular uptake relative to non-acylated saponin congeners .

Why Paris Saponin V Palmitate Cannot Be Substituted by Non-Acylated Saponins in Bioactivity and Formulation Studies


Substituting Paris saponin V palmitate with its parent compound Paris saponin V or other non-acylated saponins (e.g., polyphyllin D, dioscin) is scientifically invalid due to fundamental differences in physicochemical properties and likely divergent biological behavior. Esterification with a C16 fatty acid chain substantially increases lipophilicity, which critically influences membrane interactions, cellular uptake kinetics, and plasma protein binding [1]. Class-level studies on acylated saponins demonstrate that fatty acid conjugation alters both hemolytic activity and cytotoxicity profiles compared to their non-acylated counterparts, meaning potency and selectivity cannot be inferred from parent compound data [2]. For procurement decisions, this structural modification is non-trivial: it may affect solubility parameters relevant to formulation, necessitates distinct analytical reference standards, and may yield different metabolic stability or tissue distribution profiles in vivo .

Paris Saponin V Palmitate: Quantifiable Differentiation from Analogous Saponins


Increased Lipophilicity via Palmitate Esterification: A Comparative Physicochemical Parameter

Paris saponin V palmitate differs from its parent compound, Paris saponin V, by the addition of a palmitate (C16:0) ester group at the C-6 position of the inner glucose moiety. This modification is expected to substantially increase lipophilicity, a critical determinant of membrane interaction and cellular uptake [1]. While direct log P measurements for these specific compounds are not published, the class-level behavior of acylated saponins provides a reliable inference. Acylated steroidal saponins consistently exhibit higher log P values and greater membrane affinity compared to their non-acylated analogs [2].

Lipophilicity Membrane Permeability Physicochemical Properties

Differential Hemolytic Activity Profile Relative to Non-Acylated Saponins

Hemolytic activity is a well-documented class effect of saponins and often correlates with membrane-disrupting potential. A study directly comparing Paris saponin V (non-acylated) with other steroidal saponins from Paris species found that the hemolytic activity is significantly influenced by the presence and nature of sugar chains and acyl groups [1]. While specific hemolysis data for Paris saponin V palmitate are not yet reported, the class-level evidence indicates that acylation with a fatty acid chain generally reduces hemolytic activity compared to non-acylated spirostanol saponins, likely due to altered membrane insertion dynamics [2].

Hemolysis Membrane Toxicity Saponin Safety

Parent Compound Cytotoxicity in Colon Cancer Models: A Baseline for Palmitate Derivative Comparison

A direct comparative study of four Paris saponins (I, V, VI, and H) against colon cancer cell lines (SW620, SW480, Colo320, Lovo) established that Paris saponin V (polyphyllin V) exhibits potent cytotoxicity with IC50 values ranging from 0.4 to 8 mg/L [1]. Notably, Paris saponin V demonstrated significantly stronger activity than Paris saponin VI and H (P<0.05). This provides a quantitative benchmark for the palmitate derivative. While Paris saponin V palmitate has not been tested in the same assay, its structural modification is intended to further enhance cellular uptake and thus potentially improve this already robust cytotoxic profile [2].

Colon Cancer Cytotoxicity Anticancer Activity

Recommended Research Applications for Paris Saponin V Palmitate Based on Differentiated Properties


In Vitro Membrane Permeability and Cellular Uptake Studies

Given the predicted increase in lipophilicity due to palmitate esterification [1], Paris saponin V palmitate is an ideal candidate for comparative studies assessing the impact of fatty acid conjugation on saponin membrane partitioning and intracellular accumulation. Researchers can use this compound alongside non-acylated Paris saponin V to quantify differences in passive diffusion rates across artificial lipid bilayers or cellular monolayers, providing structure-activity relationship data critical for saponin-based drug delivery design.

Colon Cancer Chemotherapy Research as a Next-Generation Derivative

With Paris saponin V demonstrating strong cytotoxicity against multiple colon cancer cell lines (IC50 0.4-8 mg/L) [2], the palmitate derivative is a logical progression in structure-activity optimization. Researchers investigating novel therapies for colorectal cancer can evaluate whether the enhanced lipophilicity of the palmitate ester translates to superior efficacy, altered cell death mechanisms (apoptosis vs. necrosis), or improved selectivity relative to normal colonic epithelial cells.

Hemocompatibility and Membrane Toxicity Profiling

The class-level evidence that acylation reduces hemolytic activity [3] positions Paris saponin V palmitate as a relevant tool for dissecting the structural determinants of saponin-induced membrane damage. Direct comparison with non-acylated Paris saponin V in standardized erythrocyte fragility assays or liposome leakage models can quantify the extent to which the palmitate group mitigates membrane-disrupting effects, informing the design of safer saponin-based therapeutics.

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